D-Cystine

Description

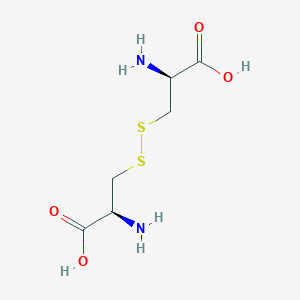

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-[[(2S)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVWYRKDKASIDU-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)SSC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031752 | |

| Record name | Cystine D-form | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] | |

| Record name | D-Cystine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12090 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

349-46-2, 923-32-0, 56-89-3 | |

| Record name | D-Cystine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cystine D-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cystine DL-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cystine D-form | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cystine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-cystine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX1RHN0Y0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYSTINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06681CV9GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Significance of D-Cysteine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Historically, D-amino acids in mammals were considered rare and of minor biological relevance compared to their L-enantiomers. However, a growing body of evidence has overturned this dogma, revealing crucial physiological roles for several D-amino acids, particularly in the nervous system. D-cysteine, the enantiomer of the semi-essential amino acid L-cysteine, has emerged as a significant signaling molecule with diverse biological functions. This technical guide provides a comprehensive overview of the biological significance of D-cysteine, focusing on its metabolism, signaling pathways, and therapeutic potential.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological functions of D-cysteine.

Table 1: Concentrations of D-Cysteine in Mammalian Tissues

| Tissue | Species | Concentration | Reference(s) |

| Embryonic Mouse Brain | Mouse | > 4 mM | [1] |

| Adult Mouse Brain | Mouse | 50 µM | [1] |

| Human Cerebrospinal Fluid | Human | 79 µM | [1] |

Table 2: Kinetic Parameters of Enzymes Involved in D-Cysteine Metabolism

| Enzyme | Substrate | Km | kcat | kcat/Km (M⁻¹s⁻¹) | Species | Reference(s) |

| D-Amino Acid Oxidase (DAO) | D-Cysteine | 0.7 mM | 5.2 s⁻¹ | 7.4 x 10³ | Human | [2] |

| 3-Mercaptopyruvate Sulfurtransferase (3MST) | 3-Mercaptopyruvate | ~150 µM | ~3.5 s⁻¹ | 2.3 x 10⁴ | Human | [3] |

Table 3: Functional Effects of D-Cysteine

| Effect | System | Concentration | Magnitude of Effect | Reference(s) |

| Inhibition of Neural Progenitor Cell (NPC) Proliferation | Cultured Mouse Embryonic NPCs | 1 mM | ~50% reduction | [1] |

| H₂S Production (compared to L-cysteine pathway) | Mouse Cerebellum | Not specified | 7-fold greater | [2] |

| H₂S Production (compared to L-cysteine pathway) | Mouse Kidney | Not specified | 80-fold greater | [2] |

Signaling Pathways and Molecular Interactions

D-cysteine exerts its biological effects through distinct signaling pathways and molecular interactions.

Regulation of Neural Progenitor Cell Proliferation

In the developing mammalian brain, D-cysteine acts as a negative regulator of neural progenitor cell (NPC) proliferation.[1] This is mediated through the inhibition of the Akt signaling pathway, leading to the activation of the FoxO1 and FoxO3a transcription factors.[1]

References

The Emergence of an Endogenous Neuromodulator: A Technical Guide to D-Cysteine in the Mammalian Brain

For Researchers, Scientists, and Drug Development Professionals

Introduction

For decades, D-amino acids were largely considered "unnatural" isomers, confined to the realms of microorganisms. However, the discovery of free D-serine and D-aspartate in the mammalian brain shattered this dogma, revealing their crucial roles as signaling molecules, particularly in modulating N-methyl-D-aspartate (NMDA) receptor activity.[1][2][3] This guide delves into the discovery and characterization of a newer addition to this family of neuromodulators: endogenous D-cysteine. Despite being the amino acid with the fastest in vitro spontaneous racemization rate, its presence and function in mammals remained unexplored until recently.[1][2][3] This document provides a comprehensive technical overview of the key findings, experimental methodologies, and signaling pathways associated with endogenous D-cysteine in the mammalian brain.

Discovery and Quantification of Endogenous D-Cysteine

The identification of endogenous D-cysteine in the mammalian central nervous system was achieved through the development of sensitive and specific assays capable of resolving cysteine stereoisomers.[1][2][3] Two primary methods were instrumental in this discovery: chiral high-performance liquid chromatography (HPLC) and a novel stereospecific luciferase assay.[1][2][3] These techniques established the presence of D-cysteine in the adult mouse brain at concentrations of approximately 50 µM, which is about one-fifth the concentration of brain D-serine.[1][2] Furthermore, free D-cysteine was detected in human cerebrospinal fluid at a concentration of 79 µM.[1][2]

Quantitative Data on D-Cysteine Distribution

The following tables summarize the key quantitative findings regarding the distribution and concentration of D-cysteine in the mammalian brain.

Table 1: D-Cysteine Concentration in Various Brain Tissues and Fluids

| Sample Type | Species | Region/Fluid | Concentration (µM) | Key Finding |

| Brain Tissue | Mouse (Adult) | Whole Brain | ~50 | D-cysteine is present at a significant concentration in the adult brain.[1][2] |

| Cerebrospinal Fluid | Human | CSF | ~79 | D-cysteine is present in human CSF, suggesting a physiological role.[1][2] |

| Brain Tissue | Mouse (Embryonic) | Whole Brain | >4000 (>4 mM) | D-cysteine levels are over twentyfold higher in the embryonic brain compared to the adult.[1][2][3] |

Table 2: Regional and Cellular Distribution of D-Cysteine

| Species | Comparison | Region 1 / Cell Type 1 | Relative Level | Region 2 / Cell Type 2 | Key Finding |

| Mouse (Adult) | Brain Regions | Forebrain (PFC, Thalamus, Striatum, Hippocampus) | Enriched | Midbrain/Hindbrain (Pons/Medulla, Cerebellum) | D-cysteine is enriched in forebrain regions, paralleling the distribution of Serine Racemase (SR).[1][3] |

| Human (Postmortem) | Matter Type | White Matter | 10x Higher | Grey Matter | D-cysteine is significantly more abundant in white matter.[1] |

| Mouse (Cultured Cells) | Cell Type | Primary Cortical Neurons (PCNs) | 15x Greater | Primary Mixed Glial Cultures | D-cysteine appears to be primarily localized to neurons.[1][2] |

Biosynthesis and Developmental Regulation

The structural similarity between cysteine and serine led to the hypothesis that Serine Racemase (SR), the enzyme that generates D-serine from L-serine, might also function as a cysteine racemase.[1][2] This was supported by the finding that D-cysteine levels are reduced by 80% in the brains of adult SR knockout (SR-/-) mice.[2][3] This suggests that SR is a primary biosynthetic enzyme for D-cysteine in the brain.[2][3]

The concentration of D-cysteine is under tight developmental control. Its levels are dramatically enriched in the embryonic mouse brain, exceeding 4 mM, and decrease sharply during early postnatal life.[1][2][3] This temporal expression is inversely correlated with D-serine, whose levels increase over the same period.[1] This dynamic regulation points to a specific role for D-cysteine during neurodevelopment.

Signaling Pathway and Function in Neurodevelopment

A primary function of D-cysteine during brain development is the regulation of neural progenitor cell (NPC) dynamics.[1][4][5] D-cysteine, but not D-serine or L-cysteine, reduces the proliferation of cultured mouse embryonic NPCs by approximately 50%.[1][2][3]

This antiproliferative effect is mediated by the Akt-FoxO signaling axis.[2][3][6] D-cysteine inhibits the phosphorylation of Protein Kinase B (Akt), which in turn leads to the disinhibition of the transcription factors FoxO1 and FoxO3a.[1][2][7] Activated FoxO proteins can then translocate to the nucleus to regulate genes involved in cell proliferation. An unbiased screen identified the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) as a putative D-cysteine-binding protein, suggesting a mechanism by which D-cysteine may initiate this signaling cascade.[1][4][5]

It is important to note that while D-cysteine can be a metabolic precursor for hydrogen sulfide (H₂S) via the enzyme D-amino acid oxidase (DAAO), its antiproliferative effects in NPCs appear to be independent of H₂S production.[1][3][8]

Experimental Protocols and Visualizations

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the detection and quantification of D-cysteine from brain tissue samples.

Visualization of D-Cysteine Signaling Pathway

This diagram illustrates the proposed signaling pathway by which D-cysteine regulates neural progenitor cell proliferation.

Detailed Experimental Protocols

Chiral HPLC for D- and L-Cysteine Quantification

This method is considered the gold standard for resolving stereoisomeric mixtures and allows for sensitive determination of absolute D-cysteine concentration.[3]

Objective: To separate and quantify D-cysteine and L-cysteine in brain tissue lysates.

Materials:

-

Brain tissue

-

Homogenization buffer (e.g., PBS with protease inhibitors)

-

Deproteinization agent (e.g., perchloric acid)

-

4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) for fluorescent labeling

-

Chiral HPLC column (e.g., teicoplanin-based CHIROBIOTIC T)

-

HPLC system with a fluorescence detector

Protocol:

-

Sample Preparation:

-

Harvest and weigh brain tissue.

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Deproteinize the homogenate by adding a final concentration of 0.4 M perchloric acid, followed by centrifugation to pellet proteins.

-

Collect the supernatant and neutralize it with potassium carbonate.

-

-

Derivatization:

-

To the supernatant, add a solution of ABD-F to fluorescently label the free thiol groups of cysteine enantiomers.

-

Incubate the mixture under specific conditions (e.g., 60°C for 10 minutes) to allow the reaction to complete.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the D- and L-cysteine-ABD derivatives using a chiral column with an appropriate mobile phase gradient.

-

Detect the fluorescent derivatives using a fluorescence detector (e.g., excitation at 380 nm, emission at 510 nm).

-

-

Quantification:

-

Generate a standard curve using known concentrations of D- and L-cysteine standards that have undergone the same derivatization process.

-

Calculate the concentration of D- and L-cysteine in the samples by comparing their peak areas to the standard curve.

-

D-Cysteine Stereospecific Luciferase Assay

This high-throughput assay was developed for its simplicity and specificity in measuring D-cysteine levels.[1][3]

Objective: To specifically measure D-cysteine concentrations in tissue lysates.

Materials:

-

Tissue lysate (prepared as in the HPLC protocol)

-

D-cysteine-specific luciferase enzyme system

-

Luciferin substrate

-

Luminometer

Protocol:

-

Reaction Setup:

-

In a microplate, combine the tissue lysate with the D-cysteine luciferase reaction mixture. This mixture contains a specific enzyme that acts on D-cysteine to catalyze a reaction that ultimately produces light in the presence of luciferin and ATP.

-

-

Luminescence Measurement:

-

Incubate the plate for a defined period at room temperature.

-

Measure the luminescence signal using a luminometer.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of D-cysteine.

-

Determine the D-cysteine concentration in the samples by interpolating their luminescence readings from the standard curve.

-

The assay demonstrates high specificity, with minimal cross-reactivity against L-cysteine and other biological thiols.[3]

-

Immunoprecipitation and Mass Spectrometry for Binding Partner Identification

This unbiased screen was used to identify proteins that interact with D-cysteine.[1][4][5]

Objective: To identify putative D-cysteine binding proteins in neural progenitor cells.

Materials:

-

Cultured neural progenitor cells (NPCs)

-

Lysis buffer

-

D-cysteine-specific antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Mass spectrometer

Protocol:

-

Cell Lysis:

-

Lyse cultured NPCs to release cellular proteins.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Immunoprecipitation (IP):

-

Incubate the cell lysate with a D-cysteine-specific antibody to allow the formation of D-cysteine-protein-antibody complexes.

-

Add Protein A/G magnetic beads to the mixture to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffers to remove non-specifically bound proteins.

-

-

Elution and Digestion:

-

Elute the bound proteins from the beads using an elution buffer.

-

Digest the eluted proteins into smaller peptides using an enzyme like trypsin.

-

-

Mass Spectrometry (MS) Analysis:

-

Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by matching the experimental peptide fragmentation patterns against a protein sequence database. This approach led to the identification of MARCKS as a putative D-cysteine binding partner.[1][4]

-

Conclusion and Future Directions

The discovery of endogenous D-cysteine in the mammalian brain marks a significant advancement in our understanding of D-amino acid signaling.[1][9] Its high concentration during embryonic development and its potent ability to regulate neural progenitor cell proliferation through the Akt-FoxO pathway establish it as a key player in corticogenesis.[1][2][4] The identification of Serine Racemase as its likely biosynthetic enzyme and MARCKS as a potential binding partner provides critical targets for future investigation.[1][2][4]

For drug development professionals, these findings open new avenues for therapeutic intervention in neurodevelopmental disorders. Modulating D-cysteine levels or targeting its downstream signaling components could offer novel strategies for conditions characterized by aberrant NPC proliferation. Further research is needed to fully elucidate the physiological and pathological roles of D-cysteine in the mature brain and to explore the therapeutic potential of targeting this novel signaling pathway.

References

- 1. biorxiv.org [biorxiv.org]

- 2. pnas.org [pnas.org]

- 3. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Mammalian D-Cysteine: A new addition to the growing family of biologically relevant D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mammalian D-cysteine: A novel regulator of neural progenitor cell proliferation Mammalian D-cysteine: A novel regulator of neural progenitor cell proliferation Endogenous D-cysteine, the stereoisomer with rapid spontaneous in vitro racemization rate, has major neural roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential [frontiersin.org]

- 9. search.library.ucla.edu [search.library.ucla.edu]

D-Cysteine: A Novel Endogenous Signaling Molecule in the Central Nervous System

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Emerging evidence has identified D-cysteine, the D-enantiomer of the amino acid cysteine, as a novel and physiologically significant signaling molecule within the mammalian central nervous system (CNS). Traditionally overshadowed by its L-isoform, D-cysteine is now recognized for its dynamic regulation and multifaceted roles, particularly in neurodevelopment and neuromodulation. This technical guide provides a comprehensive overview of the current understanding of D-cysteine's synthesis, degradation, and signaling pathways in the CNS. It details its function as a negative regulator of neural progenitor cell proliferation through the Akt/FoxO signaling axis and explores its indirect modulation of synaptic activity via hydrogen sulfide (H₂S) production. This document consolidates key quantitative data, presents detailed experimental protocols for the study of D-cysteine, and provides visual representations of its signaling cascades and experimental workflows to facilitate further research and therapeutic exploration.

Introduction

For decades, D-amino acids were largely considered anomalies in mammalian systems. However, recent advancements in analytical techniques have unveiled their endogenous presence and critical biological functions, particularly within the CNS.[1] D-cysteine, in particular, has been identified as a key player in regulating neural progenitor cell homeostasis during brain development.[2][3] Its synthesis from L-cysteine is catalyzed by serine racemase (SR), and its degradation is mediated by D-amino acid oxidase (DAAO).[1][4] This guide will delve into the molecular mechanisms underlying D-cysteine's actions, offering a technical resource for scientists investigating this intriguing signaling molecule.

Biosynthesis and Degradation of D-Cysteine in the CNS

The concentration and activity of D-cysteine in the CNS are tightly regulated by its synthesizing and degrading enzymes.

-

Synthesis: The primary enzyme responsible for the production of D-cysteine is serine racemase (SR) , which catalyzes the conversion of L-cysteine to D-cysteine.[1][2] SR was initially identified for its role in synthesizing D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[2] The dual substrate specificity of SR suggests a complex regulatory interplay between D-serine and D-cysteine signaling.[2]

-

Degradation: D-cysteine is catabolized by D-amino acid oxidase (DAAO) , an enzyme that oxidatively deaminates D-amino acids.[5] The action of DAAO on D-cysteine produces 3-mercaptopyruvate, which can then be converted to hydrogen sulfide (H₂S) by 3-mercaptopyruvate sulfurtransferase (3MST).[6] This metabolic pathway is a crucial link between D-cysteine and H₂S-mediated signaling.[6]

Logical Relationship of D-Cysteine Metabolism

Caption: Biosynthesis and degradation pathway of D-cysteine in the CNS.

Quantitative Data on D-Cysteine in the CNS

The concentration of D-cysteine varies significantly across different brain regions and developmental stages, highlighting its dynamic regulation and specific functional roles.

| Parameter | Region/Condition | Concentration/Level | Reference(s) |

| Concentration | Embryonic (E9.5) Mouse Brain | Up to 4.5 mM | [1] |

| Adult Mouse Brain | ~50 µM | [4] | |

| Human Cerebrospinal Fluid | ~79 µM | [4] | |

| Postmortem Human Brain (White Matter) | ~65.0 µM | [1] | |

| Postmortem Human Brain (Gray Matter) | ~4.2 µM | [1] | |

| Relative Abundance | Embryonic vs. Adult Mouse Brain | >20-fold higher in embryonic brain | [1][3] |

| Cultured Murine Primary Cortical Neurons vs. Mixed Glial Cultures | 15-fold higher in neurons | [1] | |

| Adult SR Knockout Mouse Brain vs. Wild-Type | Reduced by ~80% in knockout | [4] | |

| Mouse Forebrain (PFC, Thalamus, Striatum, Hippocampus) vs. Midbrain/Hindbrain | Enriched in forebrain regions | [1][4] |

Signaling Pathways of D-Cysteine

D-cysteine exerts its physiological effects through at least two distinct signaling pathways: a direct, receptor-mediated pathway impacting cell proliferation, and an indirect pathway modulating synaptic activity through H₂S production.

The Akt/FoxO Pathway in Neural Progenitor Cells

In the developing brain, D-cysteine acts as a negative regulator of neural progenitor cell (NPC) proliferation.[1][3] This effect is mediated by the inhibition of the Akt signaling pathway, leading to the activation of Forkhead box O (FoxO) transcription factors.[7]

-

Binding to MARCKS: D-cysteine is proposed to bind to the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein.[1][3]

-

Inhibition of Akt: This interaction leads to a reduction in the phosphorylation and activation of the protein kinase Akt.[7]

-

Activation of FoxO1/3a: Dephosphorylated (active) Akt normally phosphorylates and inactivates FoxO transcription factors. By inhibiting Akt, D-cysteine leads to the dephosphorylation and activation of FoxO1 and FoxO3a.[1][3]

-

Regulation of Cell Proliferation: Activated FoxO1 and FoxO3a translocate to the nucleus and regulate the expression of genes involved in cell cycle arrest, thereby reducing NPC proliferation.[1][3]

Caption: D-cysteine signaling via the Akt/FoxO pathway in NPCs.

Indirect Modulation of NMDA Receptors via Hydrogen Sulfide (H₂S)

D-cysteine can also function as a neuromodulator by serving as a precursor for the gasotransmitter hydrogen sulfide (H₂S).[6] H₂S, in turn, has been shown to modulate the activity of NMDA receptors, which are critical for synaptic plasticity, learning, and memory.[8][9]

-

H₂S Production: D-cysteine is converted by DAAO to 3-mercaptopyruvate, which is then utilized by 3MST to produce H₂S.[6]

-

NMDA Receptor Modulation: H₂S can potentiate NMDA receptor-mediated currents.[8][9] This modulation is thought to occur through the reduction of disulfide bonds on the NMDA receptor subunits, thereby altering their conformation and function.[10][11] Another proposed mechanism involves H₂S-induced increases in intracellular cyclic AMP (cAMP) levels, leading to protein kinase A (PKA)-mediated phosphorylation and enhancement of NMDA receptor activity.[8]

Caption: Indirect modulation of NMDA receptors by D-cysteine-derived H₂S.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of D-cysteine signaling in the CNS.

Detection and Quantification of D-Cysteine

This method allows for the separation and quantification of D- and L-cysteine enantiomers in biological samples.[1]

-

Sample Preparation:

-

Homogenize brain tissue on ice in 100 mM HEPES buffer, pH 7.5.

-

Lyse the homogenates using a sonicator on ice.

-

Centrifuge at 16,000 x g for 30 minutes at 4°C to pellet debris.

-

To the supernatant, add a fluorescent labeling agent for free thiols, such as 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F).[1]

-

Incubate the mixture to allow for complete labeling.

-

Neutralize the reaction and filter the sample through a 0.2 µm syringe filter.[1]

-

-

HPLC Analysis:

-

Inject the labeled sample onto a chiral HPLC column (e.g., CHIROBIOTIC T teicoplanin-based column).[1]

-

Use an isocratic elution with a mobile phase such as 20 mM ammonium acetate (80% v/v) in methanol (20% v/v).[1]

-

Maintain a constant flow rate (e.g., 0.05 mL/min).[1]

-

Detect the fluorescently labeled cysteine enantiomers using a fluorescence detector (excitation λ ~380 nm, emission λ ~510 nm).[1]

-

Quantify the peak areas against a standard curve of purified D- and L-cysteine.[1]

-

This rapid and specific bioluminescence assay is used for measuring free D-cysteine.[1][12]

-

Principle: The assay is based on the stereospecific condensation of D-cysteine with 2-cyano-6-hydroxybenzothiazole (CHBT) to form D-luciferin. In the presence of firefly luciferase and ATP, D-luciferin is oxidized, producing light that is proportional to the D-cysteine concentration.[1][12]

-

Procedure:

-

Homogenize tissue samples on ice in a lysis buffer (e.g., 500 mM tricine, 100 mM MgSO₄, 2 mM EDTA, 1% Triton X-100, pH 7.8) supplemented with a reducing agent (e.g., TCEP), a base (e.g., K₂CO₃), and CHBT.[1]

-

Incubate the lysate to allow for the formation of D-luciferin.

-

Add a solution containing firefly luciferase and ATP.

-

Immediately measure the resulting luminescence using a luminometer.

-

Calculate D-cysteine concentration based on a standard curve generated with known concentrations of D-cysteine.

-

Experimental Workflow for D-Cysteine Detection

Caption: Workflow for D-cysteine detection and quantification.

Enzyme Activity Assays

This assay measures the conversion of L-cysteine to D-cysteine by SR.

-

Procedure:

-

Incubate purified recombinant SR or brain tissue homogenates with L-cysteine as the substrate in a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing pyridoxal 5'-phosphate (PLP), a cofactor for SR.[4]

-

Incubate the reaction mixture at 37°C for a defined period.

-

Terminate the reaction by adding trichloroacetic acid (TCA).[4]

-

Remove the precipitated protein by centrifugation.

-

Measure the amount of D-cysteine produced using either chiral HPLC or the luciferase assay as described above.

-

Several methods can be used to measure DAAO activity, often by detecting one of the reaction products.[2][10]

-

Oxygen Consumption Assay:

-

Use an oxygen electrode to monitor the consumption of molecular oxygen during the oxidative deamination of D-cysteine by DAAO.[10]

-

Perform the assay in a sealed reaction chamber containing a buffered solution (e.g., 75 mM disodium pyrophosphate, pH 8.5), D-cysteine, and the enzyme source (purified DAAO or tissue homogenate).[2]

-

The rate of oxygen consumption is directly proportional to DAAO activity.

-

-

Coupled Spectrophotometric Assay:

-

This assay detects the production of hydrogen peroxide, a byproduct of the DAAO reaction.

-

Couple the DAAO reaction with a horseradish peroxidase (HRP)-based colorimetric reaction.

-

In the presence of H₂O₂ produced by DAAO, HRP catalyzes the oxidation of a chromogenic substrate (e.g., 4-aminoantipyrine), leading to a color change that can be measured spectrophotometrically.[10]

-

Conclusion and Future Directions

D-cysteine has emerged as a significant signaling molecule in the CNS, with well-defined roles in neurodevelopment and potential functions in neuromodulation. The signaling pathways and experimental methodologies outlined in this guide provide a foundation for further investigation into the physiological and pathological roles of D-cysteine. Future research should focus on elucidating the full spectrum of D-cysteine's binding partners and downstream effectors, clarifying the interplay between D-cysteine and D-serine signaling, and exploring the therapeutic potential of targeting D-cysteine metabolism in neurological disorders such as schizophrenia and neurodegenerative diseases. The continued development of sensitive and specific detection methods will be crucial for advancing our understanding of this novel neuromodulator.

References

- 1. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. H2S: a novel gasotransmitter that signals by sulfhydration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential [frontiersin.org]

- 7. Cleavage of the myristoylated alanine-rich C kinase substrate (MARCKS) by cysteine cathepsins in cells and tissues of stefin B-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydrogen sulfide induces cyclic AMP and modulates the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydrogen Sulfide Is Produced in Response to Neuronal Excitation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Roles of quaternary structure and cysteine residues in the activity of human serine racemase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

The Emerging Role of D-Cysteine as a Key Regulator in Embryonic Neural Development

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Historically, D-amino acids were largely considered anomalies in mammalian systems. However, a growing body of evidence has unveiled their critical physiological functions, particularly within the central nervous system. This whitepaper delves into the pivotal role of one such molecule, D-cysteine, in embryonic neural development. Recent discoveries have identified endogenous D-cysteine as a key regulator of neural progenitor cell (NPC) homeostasis in the developing mammalian brain.[1][2] It is present at remarkably high concentrations during embryogenesis and orchestrates a delicate balance between NPC proliferation and quiescence.[1][3] This guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and experimental evidence underpinning the function of D-cysteine, offering valuable insights for researchers and professionals in neuroscience and drug development.

Introduction: D-Cysteine in the Embryonic Brain

Endogenous D-cysteine has been identified in the mammalian brain, with its concentration being over 20-fold higher in the embryonic stage compared to the adult brain.[1][2][3] Studies in mice have shown that brain D-cysteine levels can reach as high as 4.5 mM at embryonic day 9.5, gradually declining to around 50 µM in adulthood.[3] This dramatic developmental regulation points to a specialized role for D-cysteine during the critical period of neurogenesis.

The biosynthesis of D-cysteine is thought to be mediated, at least in part, by the enzyme serine racemase (SR), which is also responsible for generating the N-methyl-D-aspartate (NMDA) receptor co-agonist D-serine.[1][2][4][5] Evidence for this comes from studies on SR knockout (SR-/-) mice, which exhibit an 80% reduction in brain D-cysteine levels in adulthood.[3]

The Core Mechanism: Regulation of Neural Progenitor Cell Proliferation

The primary function of D-cysteine in embryonic neural development is the regulation of neural progenitor cell (NPC) proliferation. In vitro studies have demonstrated that D-cysteine reduces the proliferation of cultured mouse embryonic NPCs by approximately 50%.[1][2][3][6] This effect is specific to D-cysteine, as neither D-serine nor L-cysteine elicit the same response.[1][2][3] The in vivo consequences of D-cysteine depletion are significant; neonatal SR-/- mice, which have reduced D-cysteine levels, display cortical overgrowth and abnormal lamination.[2][3][6]

The Akt-FoxO Signaling Pathway

The anti-proliferative effect of D-cysteine is mediated through the inhibition of the Akt-FoxO signaling axis.[1][6][7] The PI3K-Akt-FoxO pathway is a crucial regulator of neural stem cell fate, controlling proliferation, self-renewal, and quiescence.[1][8] D-cysteine treatment in NPCs leads to a reduction in the phosphorylation of Akt at Thr 308 and Ser 473.[7] Akt is a kinase that, when active, phosphorylates and inactivates Forkhead Box O (FoxO) transcription factors.[9][10] By inhibiting Akt, D-cysteine leads to the dephosphorylation (disinhibition) of FoxO1 and FoxO3a.[6][7] Specifically, D-cysteine treatment results in a roughly 50% reduction in the phosphorylation of FoxO1 at Ser256 and FoxO3a at Ser253.[6][7] These dephosphorylated FoxO transcription factors can then translocate to the nucleus and activate target genes that suppress proliferation and maintain NPC homeostasis.[1][8]

References

- 1. FoxOs in neural stem cell fate decision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. aseanjournalofpsychiatry.org [aseanjournalofpsychiatry.org]

- 6. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mammalian D-cysteine: A novel regulator of neural progenitor cell proliferation Mammalian D-cysteine: A novel regulator of neural progenitor cell proliferation Endogenous D-cysteine, the stereoisomer with rapid spontaneous in vitro racemization rate, has major neural roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FoxOs cooperatively regulate diverse pathways governing neural stem cell homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forkhead box O proteins: steering the course of stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

Spontaneous In Vitro Racemization of L-Cysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spontaneous in vitro racemization of L-cysteine to its D-enantiomer. Cysteine's susceptibility to racemization, particularly under basic conditions, presents a significant challenge in the development and manufacturing of peptide and protein-based therapeutics. This document consolidates available quantitative data on racemization rates, details the experimental protocols for monitoring this conversion, and illustrates the underlying chemical mechanisms and analytical workflows. A thorough understanding of these principles is critical for ensuring the stereochemical purity, efficacy, and safety of cysteine-containing pharmaceuticals.

Introduction

L-amino acids are the fundamental building blocks of proteins in virtually all living organisms. However, under certain chemical and physical conditions, these chiral molecules can spontaneously convert into their mirror images, D-amino acids, in a process known as racemization. Cysteine, with its reactive thiol side chain, is particularly prone to this stereochemical inversion. The presence of even small amounts of D-cysteine in a therapeutic protein can alter its three-dimensional structure, leading to reduced biological activity, altered immunogenicity, and potential safety concerns.

This guide serves as a comprehensive resource for professionals in pharmaceutical development and related scientific fields, offering a detailed examination of the kinetics, influencing factors, and analytical methodologies pertinent to the spontaneous in vitro racemization of L-cysteine.

Mechanism of Cysteine Racemization

The racemization of amino acids, including cysteine, proceeds through a carbanion intermediate mechanism, which is notably catalyzed by the presence of a base. The process involves the abstraction of the alpha-proton (the hydrogen atom attached to the chiral alpha-carbon) by a base. This results in the formation of a planar, achiral carbanion. The subsequent reprotonation of this intermediate can occur from either side with equal probability, leading to the formation of both L- and D-enantiomers.

The rate of racemization is therefore highly dependent on the stability of this carbanion intermediate and the availability of a base to initiate the proton abstraction. For cysteine, the electron-withdrawing nature of the thiol group can influence the acidity of the alpha-proton, contributing to its susceptibility to racemization.

Quantitative Data on Cysteine Racemization

The spontaneous racemization of free L-cysteine in aqueous solutions is significantly influenced by pH and temperature. While extensive quantitative data for free cysteine is limited in recent literature, studies on cysteine residues within proteins and peptides provide valuable insights. The rate of racemization generally follows first-order kinetics.

It is well-established that the rate of racemization increases with both increasing pH and temperature.[1][2] Basic conditions facilitate the abstraction of the alpha-proton, thereby accelerating the formation of the carbanion intermediate.

Table 1: Factors Influencing the Rate of L-Cysteine Racemization

| Factor | Effect on Racemization Rate | Rationale |

| pH | Increases significantly with increasing pH, especially > 8.[3] | Base-catalyzed mechanism; higher hydroxide ion concentration accelerates α-proton abstraction.[1] |

| Temperature | Increases with increasing temperature.[4] | Provides the necessary activation energy for the formation of the carbanion intermediate. |

| Buffer Species | Can influence the rate depending on the basicity of the buffer components. | Buffer components can act as general bases in the proton abstraction step. |

| Metal Ions | Certain metal ions can catalyze racemization. | Chelation of the amino acid can facilitate the loss of the α-proton. |

| Ionic Strength | May have a minor effect on reaction kinetics. | Influences the activity of ionic species in solution. |

Experimental Protocols

The quantification of L-cysteine racemization requires precise and accurate analytical methods to separate and measure the D- and L-enantiomers. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the most common techniques employed for this purpose.

General Experimental Workflow

The following diagram illustrates a typical workflow for a study on the spontaneous racemization of L-cysteine.

Sample Preparation and Incubation

-

Solution Preparation: Prepare a stock solution of L-cysteine in a buffer of the desired pH. Common buffers include phosphate and borate. Ensure all glassware is scrupulously clean to avoid contamination.

-

Incubation: Incubate the L-cysteine solution in a temperature-controlled environment (e.g., a water bath or incubator).

-

Sampling: At predetermined time intervals, withdraw aliquots of the solution for analysis. To quench the racemization reaction, the pH of the aliquot can be rapidly lowered by adding a small amount of acid, and the sample can be immediately frozen and stored at -20°C or below until analysis.

Analytical Methodology: Chiral HPLC

Chiral HPLC is a powerful technique for separating enantiomers. This can be achieved using a chiral stationary phase (CSP) or by pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column.

Protocol for Pre-Column Derivatization with OPA/Chiral Thiol:

-

Reagent Preparation: Prepare a solution of o-phthaldialdehyde (OPA) and a chiral thiol, such as N-acetyl-L-cysteine (NAC), in a suitable buffer (e.g., borate buffer, pH 9.5).

-

Derivatization: Mix the cysteine-containing sample aliquot with the OPA/NAC reagent. The reaction proceeds rapidly at room temperature to form fluorescent diastereomeric isoindole derivatives.

-

HPLC Analysis:

-

Column: A standard reversed-phase C18 column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

Detection: Fluorescence detection is typically used due to the high sensitivity of the OPA derivatives.

-

Quantification: The concentrations of L- and D-cysteine are determined by integrating the peak areas of the corresponding diastereomers. The D/L ratio is then calculated.

-

References

A Technical Guide to the Antioxidant Properties of D-Cystine in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Published: November 7, 2025

Abstract

Oxidative stress is a key pathological factor in a multitude of diseases, making the study of antioxidant compounds a critical area of research. While the L-isomers of amino acids, such as L-Cystine, are well-recognized for their biological roles, the functions of D-isomers are less understood. This technical guide provides an in-depth analysis of the antioxidant properties of D-Cystine, with a primary focus on its effects within cellular models. Contrary to a direct scavenging mechanism, the available scientific literature indicates that the antioxidant potential of the D-stereoisomer is indirect, primarily mediated through its reduced form, D-Cysteine. This guide synthesizes the current understanding of its mechanism of action, presents available quantitative data, details relevant experimental protocols, and visualizes the key biochemical pathways and workflows involved.

Introduction: The Limited Role of D-Amino Acids in Mammalian Systems

In mammalian biology, proteins and metabolic pathways are overwhelmingly stereospecific, utilizing L-amino acids almost exclusively.[1] L-Cystine, the oxidized dimer of L-Cysteine, serves as a crucial source of L-Cysteine for the synthesis of glutathione (GSH), the most abundant endogenous non-protein antioxidant.[2][3] GSH plays a central role in detoxifying reactive oxygen species (ROS), maintaining cellular redox homeostasis, and protecting cells from oxidative damage.[4][5]

Due to enzymatic specificity, D-amino acids like this compound are not readily incorporated into proteins or metabolic pathways in humans.[1] Consequently, this compound has very limited direct biological activity. However, recent research has illuminated an indirect and context-dependent antioxidant role for its reduced form, D-Cysteine, particularly in the context of ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[6]

Core Mechanism: Indirect Antioxidant Action via Disulfide Exchange

The primary antioxidant mechanism associated with the D-isomer does not involve this compound directly but rather its reduced monomer, D-Cysteine. It has been demonstrated that D-Cysteine can protect cells from ferroptosis induced by the inhibition of system xc-, a cystine/glutamate antiporter responsible for L-Cystine uptake.[6]

This protection is not due to D-Cysteine being a direct precursor for GSH synthesis.[6] Instead, D-Cysteine participates in a disulfide exchange reaction with extracellular L-Cystine (the dimer of L-Cysteine). This reaction releases a molecule of L-Cysteine, which can then be taken up by neutral amino acid transporters. Once inside the cell, this liberated L-Cysteine is used for GSH synthesis, thereby mitigating oxidative stress and preventing ferroptosis.[6] This protective effect is therefore critically dependent on the presence of extracellular L-Cystine and is less effective in an environment completely deprived of L-Cystine.[6]

Caption: Indirect antioxidant mechanism of D-Cysteine.

Associated Signaling Pathways

Glutathione (GSH) Synthesis

The availability of L-Cysteine is the rate-limiting step for the synthesis of GSH.[5] The pathway involves two ATP-dependent enzymatic steps: first, glutamate-cysteine ligase (GCL) forms γ-glutamylcysteine from glutamate and cysteine. Second, glutathione synthetase (GS) adds glycine to form glutathione.[7] The indirect action of D-Cysteine feeds into this pathway by increasing the intracellular availability of L-Cysteine.[6]

Caption: The cellular glutathione (GSH) synthesis pathway.

The Nrf2-Keap1 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[8] Under basal conditions, Nrf2 is targeted for degradation by the Kelch-like ECH-associated protein 1 (Keap1).[9] Oxidative or electrophilic stress modifies critical cysteine residues on Keap1, disrupting the Nrf2-Keap1 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus and activate the Antioxidant Response Element (ARE), upregulating genes like those involved in GSH synthesis (e.g., GCLC, GCLM).[8][10] While L-Cystine has been shown to activate the Nrf2 pathway, there is currently no evidence to suggest this compound acts as a direct activator.[10]

Caption: Simplified Nrf2-Keap1 signaling pathway.

Quantitative Data Summary

Direct quantitative data on the antioxidant properties of this compound in cellular models is scarce. The primary available data comes from a study on D-Cysteine's ability to protect against ferroptosis in mouse hepatoma (Hepa 1-6) cells, where its effects were compared to L-Cysteine.[6]

| Condition / Treatment | Endpoint Measured | Result / Observation | Citation |

| Erastin-Induced Ferroptosis | Cell Viability | D-Cysteine supplementation suppressed erastin-induced cell death. | [6] |

| Cystine Deprivation | Cell Viability | D-Cysteine provided partial protection against cell death up to 24h, but was less effective than L-Cysteine. Cells eventually died by 48h. | [6] |

| Cystine Deprivation | Lipid Peroxidation | The protective effect of D-Cysteine against lipid peroxidation was less pronounced compared to the complete inhibition by L-Cysteine. | [6] |

| Erastin Treatment | Intracellular Cysteine Levels | D-Cysteine supplementation improved intracellular Cysteine levels to a certain extent. | [6] |

| Erastin Treatment | Intracellular GSH Levels | D-Cysteine supplementation maintained intracellular GSH levels. | [6] |

| Cystine Deprivation | Intracellular GSH Levels | D-Cysteine supplementation did not increase intracellular GSH levels. | [6] |

Experimental Protocols

The following are detailed methodologies adapted from studies investigating the antioxidant effects of cysteine isomers in cellular models, particularly in the context of ferroptosis.[6]

General Cell Culture and Induction of Oxidative Stress

-

Cell Line: Hepa 1-6 (mouse hepatoma-derived cell line).

-

Culture Medium: High-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and a penicillin-streptomycin solution.

-

Incubation: 37°C in a humidified 5% CO₂ incubator.

-

Induction of Ferroptosis (Method 1 - System xc- Inhibition): Treat cells with erastin (e.g., 10 µM) for a specified duration (e.g., 6-48 hours).

-

Induction of Ferroptosis (Method 2 - Nutrient Deprivation): Culture cells in custom-formulated cystine-free DMEM for a specified duration.

-

Treatment: Supplement the culture medium with D-Cysteine or L-Cysteine (e.g., 200 µM) concurrently with the ferroptosis-inducing agent.

Cell Viability Assay

-

Principle: Quantify cell viability using a reagent such as Cell Counting Kit-8 (CCK-8), which utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to produce an orange formazan dye. The amount of formazan is directly proportional to the number of living cells.

-

Protocol:

-

Seed cells in a 96-well plate at a desired density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

-

Expose cells to experimental conditions (e.g., erastin with or without D-Cysteine).

-

After the treatment period, add 10 µL of the CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells.

-

Lipid Peroxidation Assay

-

Principle: Measure lipid ROS using a fluorescent probe like C11-BODIPY™ 581/591. In its reduced state, the probe fluoresces red. Upon oxidation by lipid peroxides, its fluorescence shifts to green. The ratio of green to red fluorescence provides a ratiometric assessment of lipid peroxidation.

-

Protocol:

-

Culture and treat cells as described in section 5.1.

-

Towards the end of the treatment period, add C11-BODIPY (e.g., at a final concentration of 2 µM) to the culture medium.

-

Incubate for 30 minutes at 37°C.

-

Wash the cells with Phosphate-Buffered Saline (PBS).

-

Analyze the cells using a flow cytometer or fluorescence microscope, measuring fluorescence in both the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) spectra.

-

Quantify lipid peroxidation by calculating the ratio of green to red fluorescence intensity.

-

Caption: General workflow for assessing antioxidant effects.

Conclusion

The antioxidant properties of this compound in cellular models are not direct but are mediated by its reduced form, D-Cysteine, through an indirect mechanism. D-Cysteine facilitates the release of L-Cysteine from the extracellular L-Cystine pool via a disulfide exchange reaction. The liberated L-Cysteine is then transported into cells and utilized for the synthesis of glutathione, which is the ultimate effector of the antioxidant response. This protective action is most clearly demonstrated in models of ferroptosis and is contingent upon the availability of extracellular L-Cystine. For drug development professionals and researchers, this nuanced mechanism highlights the importance of considering the broader biochemical environment and stereochemistry when evaluating potential antioxidant compounds. Future research should aim to further quantify the efficiency of this exchange reaction and explore its relevance in different cellular contexts and disease models.

References

- 1. What are the differences between L-Cystine and D - Cystine? - Blog [grandhoyo-aminoacid-en.com]

- 2. Cysteine - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Cysteine metabolism in neuronal redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-Cysteine supplementation partially protects against ferroptosis induced by xCT dysfunction via increasing the availability of glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues, and energy status and the pathways through which it attenuates degenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of D-Cysteine in Protein Architecture and Stability: A Technical Guide

For Immediate Release

An in-depth exploration into the function of the non-canonical amino acid D-cysteine reveals its nuanced impact on protein folding, stability, and its emerging role in cellular signaling. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of D-cysteine's biochemical significance, methodologies for its study, and its potential in therapeutic design.

The substitution of the canonical L-amino acids with their D-enantiomers has long been a strategy to enhance peptide stability against proteolytic degradation. However, the specific contributions of D-cysteine to the intricate processes of protein folding and the thermodynamic stability of the resulting structures have remained largely uncharted territory. This whitepaper synthesizes current knowledge, presents detailed experimental protocols, and visualizes key pathways to illuminate the function of D-cysteine.

The Structural Implications of D-Cysteine Incorporation

The introduction of a D-cysteine residue into a polypeptide chain, which is otherwise composed of L-amino acids, can induce significant local perturbations in the protein backbone. This alteration in stereochemistry can affect the formation of secondary structures like α-helices and β-sheets, potentially leading to changes in the overall protein fold.

A primary function of cysteine residues is the formation of disulfide bonds, which are critical for the stabilization of the tertiary and quaternary structures of many proteins.[1] The geometry of a disulfide bond is defined by five dihedral angles.[2] The incorporation of a D-cysteine to form a disulfide bridge with either an L-cysteine or another D-cysteine is expected to alter these dihedral angles, thereby imposing different structural constraints on the protein. While crystal or NMR structures of proteins with D-cysteine-containing disulfide bonds are not yet available in public databases, the principles of stereochemistry suggest that such bonds would adopt a different geometry compared to the canonical L-Cys-L-Cys disulfide bridges.

Impact on Protein Stability and Folding Kinetics

The stability of a protein is a measure of the free energy difference between its folded and unfolded states. The incorporation of D-amino acids can influence this delicate balance. While D-amino acid substitution is a known strategy to increase the kinetic stability of peptides by making them resistant to proteases, their effect on the thermodynamic stability of the entire protein is less straightforward.

Computational studies on the substitution of glycine with D-amino acids have shown that it can stabilize α-helices by reducing the conformational entropy of the unfolded state. However, the specific thermodynamic contributions of a D-cysteine residue, particularly its potential to form altered disulfide bonds or disrupt local secondary structures, have not been extensively quantified. It is hypothesized that a D-cysteine substitution could either stabilize or destabilize a protein, depending on the local structural context and its role in the overall fold.

The kinetics of protein folding can also be affected. The introduction of a D-cysteine might alter the folding pathway, potentially leading to the formation of different folding intermediates or affecting the rate-limiting steps of the folding process. Studies on cysteine-rich peptides have shown that both native and non-native cysteine contacts play a role in folding kinetics.[3]

Table 1: Anticipated Effects of D-Cysteine on Protein Stability Parameters

| Parameter | Definition | Hypothesized Effect of D-Cysteine Substitution | Rationale |

| Melting Temperature (Tm) | The temperature at which 50% of the protein is unfolded. | Increase or Decrease | Dependent on whether the altered local structure and disulfide geometry lead to a net stabilization or destabilization of the folded state. |

| Enthalpy of Unfolding (ΔH) | The heat absorbed upon protein denaturation. | Change | Reflects altered non-covalent interactions (hydrogen bonds, van der Waals forces) in the folded state due to the D-cysteine. |

| Folding/Unfolding Rate (kf/ku) | The speed at which the protein folds or unfolds. | Change | The altered stereochemistry may create different energy barriers along the folding pathway. |

| Proteolytic Resistance | The stability of the peptide against degradation by proteases. | Increase | D-amino acids are not recognized by most proteases, thus increasing the half-life of the peptide/protein. |

D-Cysteine in Cellular Signaling

Recent discoveries have highlighted that D-cysteine is not just a synthetic curiosity but an endogenous molecule in mammals with significant signaling roles, particularly in the nervous and endocrine systems.

Inhibition of the Akt-FoxO Pathway

In the mammalian brain, D-cysteine has been identified as a regulator of neural progenitor cell dynamics. It has been shown to inhibit the proliferation of these cells by modulating the Akt-FoxO signaling axis. Akt, a serine/threonine kinase, phosphorylates and thereby inhibits the FoxO family of transcription factors.[4] This inhibition prevents FoxO from translocating to the nucleus and activating genes involved in apoptosis and cell cycle arrest. The precise mechanism by which D-cysteine inhibits this pathway is still under investigation but represents a novel layer of regulation in neurodevelopment.

Regulation of Insulin Secretion

In the pancreas, endogenous D-cysteine acts as a regulator of insulin secretion. Studies have shown that D-cysteine can inhibit glucose-stimulated insulin secretion. The mechanism appears to involve the modulation of cAMP levels, which in turn affects the phosphorylation of the CREB transcription factor and the methylation status of the insulin gene promoter.[5]

Experimental Protocols for the Study of D-Cysteine in Proteins

A robust understanding of D-cysteine's function requires specific and detailed experimental procedures. The following section outlines key methodologies.

Synthesis of D-Cysteine Containing Peptides

Solid-phase peptide synthesis (SPPS) is the method of choice for producing peptides containing D-cysteine. The Fmoc/tBu strategy is commonly employed.

Protocol for Fmoc-SPPS of a D-Cysteine Peptide:

-

Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for a C-terminal amide). Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with 20% piperidine in DMF for 10-20 minutes. Wash the resin thoroughly with DMF and dichloromethane (DCM).

-

Amino Acid Coupling: Activate the Fmoc-protected amino acid (L- or D-enantiomer) using a coupling reagent such as HBTU in the presence of a base like DIPEA in DMF. Add this mixture to the resin and allow it to react for 1-2 hours. For coupling of Fmoc-D-Cys(Trt)-OH, it is recommended to use methods that minimize racemization, such as pre-activation with HBTU/HOBt in the presence of a hindered base like 2,4,6-trimethylpyridine (TMP).[6]

-

Washing: After coupling, wash the resin extensively with DMF and DCM to remove excess reagents.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (TIS), and dithiothreitol (DTT) to protect the cysteine thiol group.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Biophysical Characterization

Table 2: Key Biophysical Techniques and Protocols

| Technique | Purpose | Protocol Outline |

| Differential Scanning Calorimetry (DSC) | To measure the thermal stability (Tm, ΔH) of the protein. | 1. Prepare protein samples (0.1-2 mg/mL) and a matched buffer reference by dialysis.[7] 2. Degas both sample and reference solutions. 3. Perform a buffer-buffer baseline scan. 4. Scan the protein sample over a temperature range (e.g., 20-100°C) at a constant rate (e.g., 60-90°C/hour).[7][8] 5. Analyze the thermogram to determine Tm and ΔH.[8] |

| Circular Dichroism (CD) Spectroscopy | To assess the secondary structure content and monitor thermal or chemical denaturation. | 1. Prepare a protein sample (0.1 mg/mL for far-UV) in a CD-compatible buffer (e.g., 10 mM phosphate buffer).[9] 2. Record the far-UV spectrum (190-250 nm) to analyze secondary structure.[9] 3. For thermal melts, monitor the CD signal at a specific wavelength (e.g., 222 nm for α-helices) as a function of increasing temperature. |

| Fluorescence Spectroscopy | To monitor changes in the tertiary structure during folding/unfolding. | 1. Utilize intrinsic tryptophan fluorescence or extrinsic fluorescent probes. 2. For equilibrium unfolding, measure the fluorescence emission spectrum at increasing concentrations of a chemical denaturant (e.g., urea or guanidinium chloride). 3. For kinetics, use a stopped-flow instrument to rapidly mix the folded/unfolded protein with denaturant/buffer and monitor the change in fluorescence over time. |

Disulfide Bond Mapping

Mass spectrometry is a powerful tool for determining the connectivity of disulfide bonds.

Protocol for Disulfide Bond Mapping by Mass Spectrometry:

-

Alkylation of Free Thiols (Optional): To prevent disulfide scrambling, any free cysteine residues can be alkylated with a reagent like iodoacetamide.

-

Proteolytic Digestion (Non-reducing): Digest the protein into smaller peptides using a specific protease (e.g., trypsin) under non-reducing conditions.

-

LC-MS/MS Analysis: Separate the peptide mixture by liquid chromatography and analyze by tandem mass spectrometry.

-

Data Analysis: Identify the masses of peptides linked by a disulfide bond. The mass of the linked pair will be 2 Da less than the sum of the individual peptide masses. Fragmentation of the linked peptides in the mass spectrometer (MS/MS) will confirm their sequences.[1][10][11]

Future Directions and Conclusion

The study of D-cysteine in the context of protein folding and stability is still in its infancy. While its role as a signaling molecule is becoming clearer, its impact on the biophysical properties of proteins remains a significant area for future research. The lack of quantitative thermodynamic data and high-resolution structures of D-cysteine-containing proteins represents a major knowledge gap.

Future research should focus on the site-specific incorporation of D-cysteine into well-characterized model proteins to perform direct comparative studies with their L-cysteine counterparts. Such studies, employing the techniques outlined in this guide, will be instrumental in building a predictive understanding of how D-cysteine influences protein architecture.

References

- 1. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. NMR-Based Mapping of Disulfide Bridges in Cysteine-Rich Peptides: Application to the μ-Conotoxin SxIIIA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Akt, FoxO and regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cryst.bbk.ac.uk [cryst.bbk.ac.uk]

- 10. sciex.com [sciex.com]

- 11. Mapping disulfide bonds from sub-micrograms of purified proteins or micrograms of complex protein mixtures - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the physiological regulation of D-Cysteine levels

An In-depth Technical Guide to the Physiological Regulation of D-Cysteine Levels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-amino acids, once considered anomalies in mammalian systems, are now recognized as critical signaling molecules. Among these, D-cysteine has emerged as a key regulator in various physiological processes, from neurodevelopment to cytoprotection. Unlike its L-isoform, which is a proteinogenic amino acid, D-cysteine serves unique metabolic and signaling functions. Its levels are tightly regulated through a coordinated network of synthesis, degradation, and transport. This document provides a comprehensive overview of the physiological regulation of D-cysteine, detailing its metabolic pathways, physiological roles, and the experimental protocols used for its investigation.

Synthesis and Degradation of D-Cysteine

The physiological concentration of D-cysteine is a balance between its synthesis and degradation. While spontaneous racemization of cysteine can occur, enzymatic processes are the primary drivers of its formation and catabolism in mammals.

Biosynthesis

The primary enzyme implicated in the synthesis of D-cysteine is Serine Racemase (SR) .[1][2][3] SR, a pyridoxal-5'-phosphate-dependent enzyme, is well-known for catalyzing the conversion of L-serine to D-serine, a crucial co-agonist for N-methyl-D-aspartate (NMDA) receptors.[4][5] Studies have now identified SR as a candidate biosynthetic enzyme for D-cysteine, suggesting it possesses cysteine racemase activity.[2][3] However, observations that D-cysteine levels do not perfectly mirror SR expression in all developmental stages suggest that other, SR-independent pathways for its production may exist.[3]

Degradation

The principal pathway for D-cysteine degradation is initiated by D-Amino Acid Oxidase (DAO) , a flavin adenine dinucleotide (FAD)-dependent peroxisomal enzyme.[6][7][8][9] DAO catalyzes the oxidative deamination of D-cysteine to produce 3-mercaptopyruvate (3MP), along with ammonia and hydrogen peroxide.[10][11][12] In fact, D-cysteine is considered one of the best substrates for human DAO, exhibiting high catalytic efficiency.[10][13]

The resulting 3MP is then utilized by 3-Mercaptopyruvate Sulfurtransferase (3MST) to produce hydrogen sulfide (H₂S), a gaseous signaling molecule with potent cytoprotective effects.[6][7][9][14][15] This DAO/3MST pathway is a significant source of endogenous H₂S, particularly in the cerebellum and kidneys, where DAO is highly expressed.[6][8][9]

Physiological Roles and Signaling

D-cysteine is not merely a metabolic intermediate; it is an active signaling molecule with distinct physiological functions.

Regulation of Neural Progenitor Cells

During embryonic development, D-cysteine levels are significantly elevated in the brain, up to 20-fold higher than in the adult brain.[1][2][16] In this context, D-cysteine acts as a crucial regulator of neural progenitor cell (NPC) dynamics.[1][16] It reduces the proliferation of NPCs by approximately 50%.[1][3][16] This antiproliferative effect is mediated through the inhibition of the Protein Kinase B (Akt) signaling pathway.[3] By inhibiting Akt, D-cysteine leads to the disinhibition of the transcription factors FoxO1 and FoxO3a, which in turn regulate genes that control cell proliferation.[1][3][16] This role is highly specific to D-cysteine, as neither L-cysteine nor D-serine replicates this effect.[1][16]

Endogenous Source of Hydrogen Sulfide (H₂S)

The degradation of D-cysteine via the DAO/3MST pathway positions it as a key substrate for H₂S production.[6][9][14] This pathway is physiologically distinct from H₂S production from L-cysteine, which primarily involves the enzymes cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE).[6] The D-cysteine pathway is particularly active in the cerebellum and kidney.[6][9] The H₂S generated has numerous protective roles:

-

Neuroprotection: Protects cerebellar neurons from oxidative stress.[6][9]

-

Renal Protection: Attenuates ischemia-reperfusion injury in the kidney more effectively than L-cysteine.[6][9][14]

-

Gastric Protection: Protects gastric mucosa from ethanol-induced damage by reducing oxidative stress.[17]

Quantitative Data on D-Cysteine

The concentration of D-cysteine varies significantly by tissue and developmental stage, reflecting its specific physiological roles.

Table 1: D-Cysteine Concentrations in Mammalian Tissues

| Species | Tissue | Condition | D-Cysteine Concentration | Reference |

| Mouse | Brain | Adult | ~50 µM | [2] |

| Mouse | Brain | Embryonic | >4 mM | [1][2][3] |

| Human | Cerebrospinal Fluid | N/A | ~79 µM | [2] |

| Human | Brain (Postmortem) | White Matter | ~10x higher than Grey Matter | [2] |

| Mouse | Primary Cortical Neurons | Cultured | ~15x higher than Glia | [2] |

Table 2: Kinetic Parameters of Human D-Amino Acid Oxidase (hDAAO)

| Substrate | Apparent Km (mM) | kcat (s⁻¹) | Temperature (°C) | pH | Reference |

| D-Cysteine | ~0.7 | 8.6 | 25 | 8.5 | [12][13] |

| D-Serine | N/A | N/A | N/A | N/A | N/A |

| D-Alanine | N/A | 14.7 | 25 | 8.3 | [12] |

| D-Kynurenine | ~0.7 | 0.09 | 25 | 8.5 | [12][13] |

Note: Data for D-Serine kinetics with hDAAO is complex and varies across studies; therefore, it is not included for direct comparison. Kinetic efficiency for D-cysteine is among the highest for hDAAO substrates.[13]

Experimental Protocols

Accurate measurement of D-cysteine levels and the activity of its metabolic enzymes is crucial for research.

Measurement of D-Cysteine by HPLC

This protocol is based on methods for separating and measuring chiral amino acids.

-

Tissue Homogenization: Homogenize tissue samples in an appropriate ice-cold buffer (e.g., perchloric acid) to precipitate proteins. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet debris.

-